2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid is a specialized chemical compound with a unique molecular structure. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives, including 2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid, can be achieved through various methods. One common approach involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis . Another method includes the use of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions . These methods offer broad substrate scope and good functional group tolerance.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of copper-catalyzed cyclization of ketones with nitriles is one such method that provides an efficient and economical synthesis of diversely functionalized pyrimidines .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various pyrimidine derivatives with potential pharmacological activities.
Biology: It serves as a building block for the development of bioactive molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help in reducing inflammation and other related conditions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides: Known for their anti-inflammatory effects.
1,2,4-Triazole-containing scaffolds: Used in pharmaceuticals for their antimicrobial and anticancer activities.
Uniqueness
2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid stands out due to its unique molecular structure, which allows it to interact with specific molecular targets and pathways effectively. Its versatility in various chemical reactions and wide range of applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-9-3-1-7(2-4-9)10-12-5-8(6-13-10)11(15)16/h5-7,9,14H,1-4H2,(H,15,16) |
InChI Key |
BATQTWBLBLFHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NC=C(C=N2)C(=O)O)O |
Origin of Product |
United States |
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